N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately . This compound is characterized by its unique structural features, which include a cyclopropyl group, a pyrazole moiety, and a furan ring, making it an interesting candidate for various biological applications.
The compound can be sourced from chemical suppliers like BenchChem, which provides high-quality research compounds suitable for various applications . It is also referenced in chemical databases such as PubChem, where detailed information about its structure and properties can be found .
The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide typically involves multi-step organic synthesis techniques. The general approach includes:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of the reactions and confirm the structure of intermediates and final products.
The molecular structure of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide can be represented using various chemical notation systems:
InChI=1S/C23H27N3O2S/c1-25-20(17-8-9-17)14-18(24-25)15-26(16-19-6-4-12-28-19)22(27)23(10-2-3-11-23)21-7-5-13-29-21/h4-7,12-14,17H,2-3,8-11,15-16H2,1H3This notation provides a detailed description of the molecular connectivity.
The compound's canonical SMILES representation is CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3(CCCC3)C4=CC=CS4) . This information aids in computational modeling and further structural analysis.
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-yilmethyl)methanesulfonamide may undergo various chemical reactions typical of sulfonamides and pyrazoles:
The reactivity profile is influenced by steric and electronic factors inherent in its structure. Kinetic studies may be conducted to determine reaction rates and mechanisms.
The mechanism of action for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yilmethyl)-N-(furan -2-yilmethyl)methanesulfonamide likely involves interaction with specific biological targets:
Further studies are needed to elucidate its precise mechanism of action through experimental assays targeting relevant biological systems.
The physical properties include:
Chemical properties include:
Relevant analyses such as differential scanning calorimetry could provide insights into thermal stability.
N-((5-cyclopropyl -1-methyl -1H-pyrazol -3 -yl)methyl)-N-(furan -2 -ylmethyl)methanesulfonamide has potential applications in:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1